
1H-Indole, 5,5'-(1,3-butadiyne-1,4-diyl)bis[1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a butadiyne bridge linking two indole units, each substituted with a methyl group at the nitrogen atom.
Preparation Methods
The synthesis of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] can be achieved through various synthetic routes. One common method involves the coupling of 1-methylindole with a butadiyne precursor under specific reaction conditions. The reaction typically requires a palladium catalyst and a base to facilitate the coupling process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the butadiyne bridge into a more saturated form, such as a butane bridge.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] involves its interaction with various molecular targets. The indole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The butadiyne bridge can also participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] include:
5,5’-(1,3-Butadiyne-1,4-diyl)diuracil: This compound features a butadiyne bridge linking two uracil units.
1-Benzyl-1H-indole-3-carbaldehyde: A related indole derivative with a benzyl group and a carbaldehyde functional group.
1-Methylindole-5-boronic acid pinacol ester: Another indole derivative with a boronic acid ester functional group.
The uniqueness of 1H-Indole, 5,5’-(1,3-butadiyne-1,4-diyl)bis[1-methyl-] lies in its specific structural features, such as the butadiyne bridge and the methyl substitution at the nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
61640-22-0 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-methyl-5-[4-(1-methylindol-5-yl)buta-1,3-diynyl]indole |
InChI |
InChI=1S/C22H16N2/c1-23-13-11-19-15-17(7-9-21(19)23)5-3-4-6-18-8-10-22-20(16-18)12-14-24(22)2/h7-16H,1-2H3 |
InChI Key |
VZVURSRSDDRUBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#CC#CC3=CC4=C(C=C3)N(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
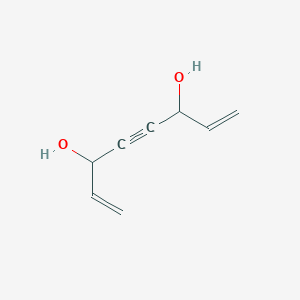
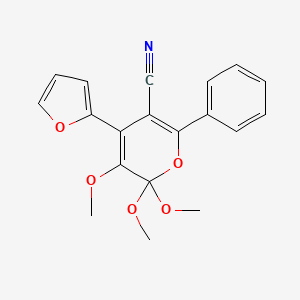
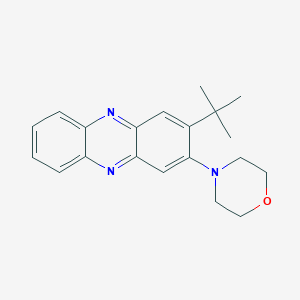
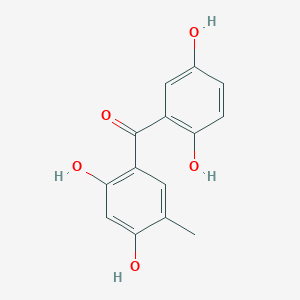
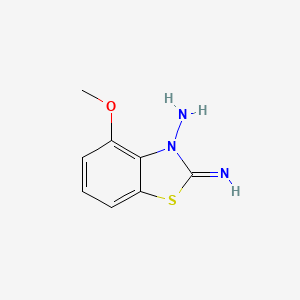
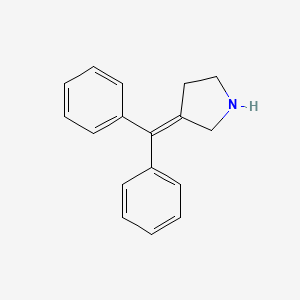
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)


